DHFR Binding Affinity: Kd = 6.16 μM for E. coli DHFR Establishes a Defined Biochemical Profile Distinct from Unsubstituted Analogs
The target compound, 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester, demonstrates measurable binding affinity to Escherichia coli dihydrofolate reductase (DHFR) with a dissociation constant (Kd) of 6.16 × 10³ nM (6.16 μM) as determined by differential scanning fluorimetry using spyro orange reporter dye [1]. In the same assay system, the compound exhibits an IC50 of 1.85 × 10⁴ nM (18.5 μM) for DHFR inhibition and competitive inhibition Ki values of 430 nM and 880 nM as assessed by Lineweaver-Burk and Morrison plot analyses, respectively [1]. In contrast, the unsubstituted parent scaffold 2H-chromene-3-carboxylic acid methyl ester (CAS 36044-49-2) lacks any reported DHFR binding data in authoritative databases, indicating that the 6,8-dichloro substitution is essential for conferring this specific molecular recognition property .
| Evidence Dimension | DHFR binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.16 × 10³ nM (6.16 μM); IC50 = 1.85 × 10⁴ nM; Ki = 430 nM, 880 nM |
| Comparator Or Baseline | 2H-chromene-3-carboxylic acid methyl ester (unsubstituted, CAS 36044-49-2): No DHFR binding data reported |
| Quantified Difference | Target exhibits defined micromolar affinity; unsubstituted analog shows no measurable interaction in curated databases |
| Conditions | Escherichia coli DHFR; differential scanning fluorimetry with spyro orange reporter dye at 500 μM compound concentration |
Why This Matters
For researchers screening chromene-based DHFR inhibitors, this compound provides a validated starting point with documented micromolar affinity, whereas the unsubstituted analog offers no such confirmed activity, enabling more efficient hit-to-lead progression.
- [1] BindingDB. BDBM50498874 (CHEMBL1617293): Methyl 6,8-dichloro-2H-chromene-3-carboxylate. Affinity Data: Kd = 6.16E+3 nM; IC50 = 1.85E+4 nM; Ki = 430 nM, 880 nM for E. coli DHFR. View Source
